1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane
Description
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, which is further linked via a carbonyl bridge to an azepane (7-membered saturated heterocycle). This structure combines the conformational flexibility of azepane with the pharmacophoric piperazine moiety, often exploited in drug design for its ability to modulate receptor interactions. The 4-fluorophenyl group enhances electronic properties and metabolic stability, making this compound a candidate for therapeutic applications, particularly in neurological and enzymatic targets .
Properties
IUPAC Name |
azepan-1-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-15-5-7-16(8-6-15)19-11-13-21(14-12-19)17(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQWHQYZPEPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane typically involves the reaction of 4-fluorophenylpiperazine with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its interaction with biological membranes. The azepane moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Derivatives
Piperazine derivatives are widely studied for their diverse biological activities. Key structural analogs include:
a) 1-(4-Fluorophenyl)piperazine (4-FPP)
- Structure : Lacks the azepane-carbonyl linkage.
- Properties : Smaller molecular weight (MW: 194.23 g/mol) and higher rigidity compared to the target compound.
b) [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (e.g., Compounds 7, 9, 16)
- Structure : Piperazine linked to a benzyl group substituted with halogens (e.g., Cl, F) or methoxy via a carbonyl bridge.
- Biological Data: Compounds 7 and 9 (chlorophenyl-substituted) showed moderate tyrosinase inhibition (IC50 ~10–20 μM), while 16 (2,4-difluorophenyl) exhibited improved activity (IC50 ~5 μM) .
c) N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide
Non-Piperazine Chalcones
Evidence from chalcone derivatives highlights the impact of piperazine substitution on biological activity:
| Compound | Structure | IC50 (μM) | Key Features |
|---|---|---|---|
| Cardamonin | Non-piperazine chalcone | 4.35 | Hydroxyl groups at ortho/para positions |
| 2j | Non-piperazine, Br/F-subst. | 4.70 | Bromine (ring A) and fluorine (ring B) |
| Piperazine-substituted chalcones | Cluster 12 (8 compounds) | >10 | Reduced potency vs. non-piperazine analogs |
Heterocyclic Variants
a) 4-F-α-PVP Analogues (e.g., 4-F-3-Methyl-α-PVP)
- Structure : Pyrrolidine-linked fluorophenyl ketone.
b) Quinoline-based Aldehyde Dehydrogenase Inhibitors
- Structure: Piperazine coupled with quinoline and sulfonyl groups.
- Activity: Demonstrated oral bioavailability (e.g., Compound 100, HRMS m/z 472.2155). The azepane variant may exhibit altered metabolic stability due to reduced ring strain compared to quinoline systems .
Physicochemical and Pharmacokinetic Comparison
- Key Trends :
- The azepane-carbonyl group balances lipophilicity (logP ~3.5) and solubility, favorable for CNS penetration.
- Piperazine analogs with halogen substituents (e.g., Cl, F) show improved metabolic stability over methoxy derivatives .
Biological Activity
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is a synthetic compound notable for its unique chemical structure, which incorporates both a piperazine moiety and an azepane ring. The presence of the fluorophenyl group is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20FN3O
- Molecular Weight : 289.35 g/mol
Structural Features
| Feature | Description |
|---|---|
| Piperazine Moiety | Known for its role in various pharmacological activities, particularly in CNS disorders. |
| Azepane Ring | Contributes to the compound's structural diversity and potential biological interactions. |
| Fluorophenyl Group | Enhances binding affinity to neurotransmitter receptors, potentially improving therapeutic efficacy. |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant and Anxiolytic Effects : The compound interacts with neurotransmitter systems, particularly serotonin receptors, which may contribute to its antidepressant and anti-anxiety properties.
- Anticancer Potential : Studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been linked to apoptosis induction in tumor cells . The unique structure of this compound may enhance its interaction with specific cancer-related targets.
- Receptor Binding Studies : The compound has been investigated for its binding affinity to various receptors, including serotonin and dopamine receptors. This interaction is crucial for its potential use in treating neuropsychiatric disorders.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- In a study examining the effects of piperazine derivatives on cancer cell lines, it was found that certain modifications to the piperazine structure could significantly enhance cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Another investigation focused on the interaction of similar compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing that structural modifications can lead to increased inhibition of these enzymes, which are critical in neurodegenerative diseases like Alzheimer's .
The mechanism through which this compound exerts its biological effects involves modulation of receptor activity and influence on biochemical pathways:
- Receptor Modulation : The compound binds to neurotransmitter receptors, altering their activity and potentially leading to therapeutic effects in mood disorders.
- Chemical Reactivity : The carbonyl group present allows for nucleophilic additions, while the piperazine and azepane rings can participate in various chemical reactions that may lead to bioactive derivatives.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine | C10H13FN2 | Lacks azepane; studied for neuropharmacological effects. |
| 4-(3-Chlorophenyl)piperazine | C10H12ClN2 | Contains chlorine; different receptor interaction profile. |
| N-(4-Fluorobenzoyl)-piperidine | C11H12FN | Similar carbonyl group; different pharmacodynamics due to lack of azepane. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
